2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c21-17-10-6-7-15(13-17)14-23-22-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)26(23,24)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNSUEGTMGHXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound interacts with its target, PI3Kδ, by binding to the deeper hydrophobic pocket of the enzyme. This interaction inhibits the activity of PI3Kδ, leading to decreased downstream signaling.
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell cycle progression, growth, and survival. By inhibiting PI3Kδ, the compound can disrupt this pathway, potentially leading to the inhibition of cell proliferation and survival.
Result of Action
The compound’s action results in significant inhibition of cell proliferation. For instance, the compound has been shown to inhibit the proliferation of human B-cell SU-DHL-6 with GI50 values of 2.13 and 2.50 μM. This suggests that the compound could potentially be used as a therapeutic agent in conditions characterized by overactive PI3Kδ signaling, such as certain types of cancer.
Biological Activity
2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of the enzyme phosphoinositide 3-kinase delta (PI3Kδ). This article examines its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C20H15BrN2O2S
- Molecular Weight : 427.3 g/mol
- CAS Number : 1428351-02-3
- Purity : Typically around 95% .
The primary target for this compound is PI3Kδ. The compound binds to a hydrophobic pocket within the enzyme, inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for various cellular processes including growth and survival. The inhibition leads to significant effects on cell proliferation:
- Inhibition of Cell Proliferation : The compound has demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in human B-cell lines such as SU-DHL-6 at approximately 2.13 and 2.50 μM.
Biological Activity Overview
The biological activities of this compound extend beyond mere inhibition of enzyme activity. Here are some key findings:
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| SU-DHL-6 | 2.13 |
| Jurkat Cells | <5 |
These results suggest that the compound may serve as a lead for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the molecule is critical for its biological activity:
- Thiadiazine Ring : Essential for cytotoxic activity.
- Bromobenzyl Group : Enhances interaction with PI3Kδ.
Studies indicate that modifications to the phenyl ring can significantly alter the potency of the compound against cancer cells .
Study on Anticancer Effects
In a comparative study involving various derivatives of benzo[e][1,2,3]thiadiazine compounds, it was found that those with electron-donating groups exhibited enhanced anticancer properties. For instance:
- Derivatives with methyl substitutions showed increased activity against Jurkat cells compared to unsubstituted analogs .
In Vivo Studies
Preliminary in vivo studies indicate that compounds similar to this compound have demonstrated promising results in tumor models, suggesting potential for therapeutic applications .
Scientific Research Applications
Antitumor Activity
Research indicates that 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide exhibits notable antitumor properties:
- It has been shown to inhibit the proliferation of human B-cell lines such as SU-DHL-6 with GI50 values ranging from 2.13 to 2.50 μM.
- The compound's effectiveness in targeting cancer cells suggests its potential as a lead compound in developing new anticancer therapies.
Antileishmanial Activity
Leishmaniasis remains a significant global health challenge, and the need for effective treatments is critical:
- In vitro studies have demonstrated that this compound has activity against Leishmania species, with an IC50 value of 6.5 μM against Leishmania donovani, the causative agent of visceral leishmaniasis .
- These findings highlight its potential as a new class of antileishmanial agents that could circumvent resistance seen with current treatments.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromobenzyl Group
The 3-bromobenzyl moiety facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to the electron-withdrawing sulfone group activating the benzene ring.
Key Findings :
-
Suzuki reactions with arylboronic acids yield mono-arylated products with >80% selectivity under optimized conditions .
-
Amination reactions retain the thiadiazine core but modify bioactivity profiles .
Oxidation and Ring Contraction
The thiadiazine ring undergoes oxidative transformations, particularly with peroxy acids:
| Oxidizing Agent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA (2 equiv) | DCM, 20°C, 1 hr | 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | 29% |
Mechanism :
-
Oxidative ring contraction via [3 + 2] cycloaddition forms a five-membered thiadiazole sulfone .
-
The reaction preserves the sulfone group but alters the heterocyclic scaffold .
Cycloaddition and Heterocycle Formation
The thiadiazine core participates in cycloaddition reactions, enabling access to polycyclic systems:
Example :
-
Reaction with 4-(arylmethylene)-6-phenyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one yields benzo[f] triazepin-2-ones .
Functionalization at the Sulfone Group
The sulfone moiety enables reductions and alkylations:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Reduction | Zn/HCl, reflux | Thiadiazine sulfoxide (partial S=O reduction) | |
| Alkylation | R-X, K₂CO₃, DMF, 60°C | Sulfonamide derivatives |
Limitations :
-
Full reduction to thiadiazine sulfide is not reported due to steric hindrance from the bromobenzyl group.
Bromination and Halogen Exchange
The bromine atom can be replaced via halogen-exchange reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, KF, DMF, 120°C | Ullmann-type coupling | Iodo/chloro analogs | 45–60% | |
| NaI, acetone, reflux | Finkelstein reaction | Iodo derivative | 72% |
Applications :
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Outcome | Mechanistic Pathway | Source |
|---|---|---|---|
| UV (365 nm), THF | C–S bond cleavage, radical formation | Homolytic dissociation | |
| UV + O₂ | Sulfone oxidation to sulfonic acid | Singlet oxygen-mediated |
Significance :
-
Photolysis products are used in radical-initiated polymerization.
Critical Research Findings
-
Selectivity in Cross-Coupling : The bromobenzyl group’s position directs mono-functionalization in Suzuki reactions, avoiding di-substitution .
-
Ring Contraction Specificity : Oxidative ring contraction exclusively forms 1,2,5-thiadiazole sulfones, not smaller rings .
-
Photostability : The compound exhibits limited photostability, requiring dark storage to prevent decomposition.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substitution at Position 4
The 4-phenyl group in the target compound contrasts with alkyl or fluorinated alkyl chains in analogues, impacting both activity and pharmacokinetics:
- Phenyl vs.
- Fluorinated Chains: Fluorine substitution (e.g., 2-fluoroethyl in 12b) improves metabolic stability by resisting oxidative degradation, a feature absent in the non-fluorinated target compound .
Substitution at Position 2
The 3-bromobenzyl group distinguishes the target compound from other derivatives:
- Bromine vs. Smaller Substituents : The bromine atom’s electronegativity and size could enhance binding affinity via halogen bonding, a property exploited in kinase inhibitors and receptor modulators .
AMPA/Kainate Receptor Modulation
- Thienothiadiazine Analogues: Compound 24 (4-ethyl substitution) showed cognitive enhancement at 0.3 mg/kg orally, attributed to AMPA receptor potentiation .
- Benzothiadiazine Dioxides : BPAM344 (4-cyclopropyl) and BPAM307 (4-allyl) exhibited EC₂ₓ values in the sub-micromolar range, with substituents dictating receptor selectivity (AMPA vs. kainate) .
- Target Compound : The 4-phenyl group may shift selectivity toward kainate receptors, similar to BPAM307, but this requires empirical validation.
Anticancer and Kinase Inhibition
- PI3Kδ Inhibitors: Benzo[e][1,2,4]thiadiazine derivatives (e.g., 15b) showed >21-fold selectivity for PI3Kδ over PI3Kγ, with IC₅₀ values in the nanomolar range .
- 3-Heteroaryl Analogues : Pyridinyl-substituted thiadiazine dioxides inhibited renal and lung cancer cell lines, though tuberculostatic activity was poor .
Metabolic Stability
- Fluorinated derivatives (e.g., 12b) demonstrated prolonged half-lives due to reduced CYP450-mediated oxidation .
Q & A
Basic: What are the key synthetic methodologies for preparing 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide?
Answer:
The synthesis typically involves multi-step reactions starting from sulfonamide precursors. A common approach includes:
Condensation : Reacting 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates in pyridine with DBU (1,8-diazabicycloundec-7-ene) as a base to form intermediates.
Cyclization : Heating intermediates in pyridine to yield the thiadiazine 1,1-dioxide core.
Substitution : Introducing the 3-bromobenzyl and phenyl groups via nucleophilic substitution or alkylation.
- Example: Alkylation of the thiadiazine ring with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Key Reagents : DBU, pyridine, and methyl iodide for methylation. Purification often involves recrystallization from methanol or chloroform .
Advanced: How do structural modifications at the 4-position of the thiadiazine ring affect AMPA receptor activity?
Answer:
Substituents at the 4-position critically modulate receptor selectivity and potency:
- Cyclopropyl groups : Enhance AMPA receptor (AMPAR) potentiator activity (e.g., BPAM395: EC₂ₓ = 0.24 µM) by improving hydrophobic interactions with the receptor’s allosteric site .
- Allyl groups : Favor kainate receptor (KAR) activity. For example, BPAM307 (4-allyl-substituted) shows higher KAR efficacy than cyclopropyl analogues .
Methodological Insight : - In vitro assays : Use HEK293 cells expressing GluA2/3 subunits to measure AMPAR currents.
- SAR analysis : Compare EC₅₀ values and receptor subtype selectivity ratios .
Advanced: What experimental strategies address contradictions in activity data across structurally similar derivatives?
Answer:
Contradictions often arise from:
- Substituent positioning : Thiophene vs. benzene ring fusion alters electronic properties. For example, thieno[3,2-e] derivatives show higher AMPAR potency than benzo analogues due to sulfur atom orientation .
- Receptor subtype expression : Variability in GluA1-4 subunit combinations in assay systems.
Resolution : - Crystallography : Co-crystallize derivatives with GluA2-LBD (ligand-binding domain) to map binding interactions.
- Meta-analysis : Compare data across studies using standardized assays (e.g., patch-clamp electrophysiology) .
Advanced: How can in vitro AMPAR potentiator activity translate to cognitive enhancement in vivo?
Answer:
Methodological workflow :
In vitro screening : Measure AMPAR-mediated currents in transfected cells (EC₂ₓ threshold: <1 µM).
Microdialysis : Assess neurotransmitter release (e.g., noradrenaline) in rodent hippocampi.
Behavioral assays :
- Object recognition tests : Administer compounds orally (e.g., 0.3 mg/kg) and measure memory retention in mice.
- Long-term potentiation (LTP) : Evaluate synaptic plasticity in hippocampal slices .
Example : Compound 24 (thieno[2,3-e] derivative) enhanced cognition at 0.3 mg/kg via AMPAR-mediated LTP .
Advanced: What spectroscopic and analytical techniques confirm the structural integrity of thiadiazine derivatives?
Answer:
- ¹H/¹³C NMR : Identify substituent environments (e.g., methyl groups at δ 2.58 ppm, aromatic protons at δ 7.23 ppm) .
- Elemental analysis : Validate purity (C, H, N within ±0.3% of theoretical values).
- IR spectroscopy : Confirm sulfone groups (S=O stretching at 1,173–1,301 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry for chiral derivatives (e.g., IDRA-21 enantiomers) .
Advanced: How do modifications to the benzo[e]thiadiazine core impact selectivity for PI3Kδ inhibition?
Answer:
- Core substitution : Replacing the quinazolinone carbonyl with a sulfonyl group (as in 2H-benzo[e]thiadiazine 1,1-dioxide) reduces PI3Kδ potency but improves isoform selectivity.
- Affinity pocket modifications : Introducing 5-indolyl or 3,4-dimethoxyphenyl groups restores activity (e.g., compound 15b: IC₅₀ = 266 nM, >21-fold selectivity over PI3Kγ) .
Assay : SU-DHL-6 cell proliferation assays to validate anti-cancer activity .
Basic: What safety precautions are required when handling thiadiazine derivatives?
Answer:
- GHS Classification : Harmful if swallowed (H302). Use PPE (gloves, eye protection) and avoid inhalation .
- Storage : Stable at RT in airtight containers; DMSO solutions (≤100 mM) prevent degradation .
Advanced: How does metabolic stability influence the pharmacokinetics of unsaturated vs. saturated thiadiazine derivatives?
Answer:
- Hepatic metabolism : CYP450 enzymes oxidize saturated 3,4-dihydro derivatives to unsaturated forms (e.g., 7-chloro-5-furanyl derivatives), enhancing blood-brain barrier penetration.
- Microdialysis : Monitor metabolite levels in rodent hippocampi to correlate with acetylcholine/serotonin elevation .
Advanced: What computational tools predict the bioactivity of novel thiadiazine analogues?
Answer:
- Docking simulations : Use GluA2-LBD crystal structures (PDB: 3H6V) to model ligand-receptor interactions.
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with AMPAR EC₅₀ values .
Advanced: How do enantiomeric differences in thiadiazine derivatives affect pharmacological profiles?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
